molecular formula C27H18FN5OS B12134884 (5Z)-2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12134884
M. Wt: 479.5 g/mol
InChI Key: WYBKMGNLOKUFQE-HAHDFKILSA-N
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Description

(5Z)-2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic compound designed for advanced pharmaceutical and biochemical research. This molecule features a fused thiazolotriazole core, a structural motif known to confer significant biological activity, which is further functionalized with fluorophenyl and pyrazole substituents. These specific functional groups are frequently employed in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties. Compounds within this structural class have been investigated for their potential as kinase inhibitors, targeting key signaling pathways involved in oncogenesis and inflammatory diseases. The presence of the (5Z)-configured exocyclic double bond is critical for its planned bioactivity, likely serving as a key pharmacophore for interaction with biological targets. Researchers can utilize this molecule as a key intermediate or a novel scaffold in drug discovery programs, particularly for the synthesis and evaluation of new therapeutic agents against cancer and other proliferative disorders. Its rigorous characterization ensures reliability for high-throughput screening, structure-activity relationship (SAR) studies, and mechanistic investigations. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C27H18FN5OS

Molecular Weight

479.5 g/mol

IUPAC Name

(5Z)-2-(4-fluorophenyl)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C27H18FN5OS/c1-17-7-9-18(10-8-17)24-20(16-32(30-24)22-5-3-2-4-6-22)15-23-26(34)33-27(35-23)29-25(31-33)19-11-13-21(28)14-12-19/h2-16H,1H3/b23-15-

InChI Key

WYBKMGNLOKUFQE-HAHDFKILSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

S-Alkylation of 1,2,4-Triazole-3-thiols

The thiazolo[3,2-b]triazole core is constructed via S-alkylation of 4-substituted-1,2,4-triazole-3-thiols. For instance, 4-(4-fluorophenyl)-1,2,4-triazole-3-thiol (1 ) reacts with 2-bromo-4'-fluoroacetophenone in anhydrous DMF under reflux to yield the S-alkylated intermediate, 2-(5-(4-fluorophenyl)-2H-1,2,4-triazol-3-ylthio)-1-(4-fluorophenyl)ethanone (2 ). This step typically achieves yields of 85–90% under nitrogen atmosphere, with purity confirmed by thin-layer chromatography (TLC).

Cyclization in Sulfuric Acid

Cyclization of 2 is achieved by dropwise addition to concentrated sulfuric acid at 0°C, followed by stirring for 4–6 hours. The reaction proceeds via intramolecular cyclodehydration, forming the thiazolo[3,2-b][1,triazol-6(5H)-one scaffold (3 ) with a ketone moiety at position 5. Quenching the reaction in ice water precipitates the product, which is recrystallized from ethanol to afford 3 in 75–80% yield.

Preparation of 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde

Cyclocondensation of Hydrazine with 1,3-Diketones

The pyrazole fragment is synthesized by reacting 1-(4-methylphenyl)-3-phenylpropane-1,3-dione (4 ) with phenylhydrazine in acetic acid under reflux for 12 hours. This forms 1-phenyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (5 ) via cyclocondensation and subsequent oxidation. The reaction is monitored by TLC (hexane/ethyl acetate, 7:3), yielding 5 in 82% purity after column chromatography.

Vilsmeier-Haack Formylation

To introduce the aldehyde group at position 4, 5 undergoes formylation using the Vilsmeier-Haack reagent (POCl₃/DMF) at 0°C, followed by hydrolysis with ice water. This step affords 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde (6 ) in 70% yield, characterized by IR absorption at 1695 cm⁻¹ (C=O stretch) and ¹H-NMR resonance at δ 9.87 (s, 1H).

Condensation to Form the Methylidene Bridge

Knoevenagel Condensation

The final step involves Knoevenagel condensation between the thiazolo-triazolone 3 and pyrazole aldehyde 6 . In ethanol containing catalytic piperidine (5 mol%), the mixture is refluxed for 8 hours, facilitating dehydrogenative coupling to form the (5Z)-methylidene derivative. The reaction is quenched with ice, and the product is purified via silica gel chromatography (CH₂Cl₂/MeOH, 95:5), yielding the target compound in 65–70% yield.

Stereoselectivity and Optimization

The Z-configuration of the methylidene bridge is confirmed by NOESY spectroscopy, showing proximity between the pyrazole C-H and thiazolo-triazole carbonyl group. Optimizing solvent polarity (e.g., switching from ethanol to acetonitrile) improves yield to 78%, while microwave-assisted synthesis (100°C, 30 minutes) reduces reaction time without compromising stereoselectivity.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR (KBr): 1720 cm⁻¹ (triazolone C=O), 1665 cm⁻¹ (conjugated C=C), 1598 cm⁻¹ (aromatic C=C).

  • ¹H-NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrazole-H), 7.89–7.12 (m, 16H, Ar-H), 6.95 (s, 1H, CH=), 2.45 (s, 3H, CH₃).

  • 13C-NMR: δ 187.2 (C=O), 160.1 (C-F), 144.5–115.3 (aromatic carbons), 121.8 (CH=).

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration and planar geometry of the thiazolo-triazole and pyrazole moieties. The dihedral angle between the two heterocycles is 12.5°, indicating minimal steric hindrance.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Reference
S-Alkylation2-Bromo-4'-fluoroacetophenone, DMF, reflux85–90
CyclizationH₂SO₄, 0°C, 6 h75–80
Pyrazole SynthesisPhenylhydrazine, acetic acid, reflux82
FormylationPOCl₃/DMF, 0°C70
CondensationPiperidine, ethanol, reflux65–70

Challenges and Mitigation Strategies

  • Low Cyclization Yields: Excess sulfuric acid or prolonged reaction times lead to side products. Controlled addition at 0°C minimizes decomposition.

  • Isomerization Risk: The Z-configuration is stabilized by intramolecular hydrogen bonding between the pyrazole N-H and triazolone carbonyl, confirmed by IR (broad peak at 3200 cm⁻¹) .

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characterization

Recent studies have focused on the synthesis of similar thiazole and triazole derivatives, which often exhibit significant biological activities. The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives typically involves multi-step reactions that include condensation reactions between appropriate precursors. For instance, the synthesis of related compounds has been achieved through the reaction of thiazole derivatives with pyrazole derivatives under controlled conditions to yield high-purity products suitable for further characterization and application studies .

The structural characterization of these compounds is commonly performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide insights into the molecular geometry and confirm the successful incorporation of functional groups essential for biological activity.

Biological Applications

Anticancer Activity : Compounds containing thiazole and triazole moieties have been reported to exhibit anticancer properties. For example, thiazolo[3,2-b][1,2,4]triazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Studies indicate that these compounds can interact with specific cellular targets involved in cancer progression .

Antimicrobial Properties : The presence of fluorine in organic compounds often enhances their biological activity. The 4-fluorophenyl group in (5Z)-2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene} has been associated with increased antimicrobial activity against a range of pathogens. Research has demonstrated that similar compounds can disrupt bacterial cell membranes or inhibit essential enzymatic functions .

Anti-inflammatory Effects : Some derivatives of thiazolo[3,2-b][1,2,4]triazoles have been investigated for their anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation. Such properties make them potential candidates for treating inflammatory diseases .

Material Science Applications

In addition to biological applications, (5Z)-2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene} is being explored for its potential use in materials science. The unique structural features of this compound allow it to be incorporated into polymers or used as a precursor for novel materials with specific electronic or optical properties.

Conductive Polymers : The incorporation of thiazole and triazole units into polymer matrices can enhance electrical conductivity and thermal stability. Such materials are valuable in the development of sensors and electronic devices.

Photovoltaic Applications : Compounds with extended π-conjugated systems are often studied for their potential use in organic photovoltaic cells. The ability to tune the electronic properties through structural modifications makes (5Z)-2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene} a candidate for research in this area.

Case Studies

StudyFindings
Anticancer Activity Study Demonstrated that thiazolo-triazole derivatives inhibited proliferation of cancer cells by inducing apoptosis (Reference: )
Antimicrobial Activity Assessment Showed enhanced activity against Gram-positive and Gram-negative bacteria due to fluorine substitution (Reference: )
Material Science Exploration Investigated incorporation into conductive polymers for improved electronic properties (Reference: )

Mechanism of Action

The mechanism of action of (5Z)-2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Substituent and Structural Comparison

Compound R1 (Position 2) R2 (Position 5) Core Structure Key Findings References
Target Compound 4-fluorophenyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl Thiazolo-triazolone Z-configuration; enhanced electronic withdrawal
(5Z)-2-(4-Ethoxyphenyl) analog 4-ethoxyphenyl Same as target Thiazolo-triazolone Ethoxy group increases lipophilicity
(5Z)-2-(4-Methoxyphenyl) analog 4-methoxyphenyl 3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl Thiazolo-triazolone Methoxy enhances electron-donating effects
4-(4-Chlorophenyl)-thiazole derivative 4-chlorophenyl Triazolyl substituent Thiazole Chlorine’s bulkiness impacts crystal packing
  • Electron-Withdrawing vs.
  • Halogen Effects : Chlorophenyl analogs () exhibit greater steric bulk and electronegativity than fluorophenyl, altering molecular conformation and crystal packing .

Core Structure and Stereochemical Considerations

  • Thiazolo-Triazolone vs. Thiazole/Thiazolidinone: The target’s fused thiazolo-triazolone core enables extended π-conjugation, unlike simpler thiazole derivatives (e.g., ), which lack the triazolone ring’s rigidity .
  • Z-Configuration : The (5Z)-stereochemistry is conserved across analogs (e.g., ), ensuring planar alignment of the benzylidene group for optimal intermolecular interactions .

Research Findings and Implications

Structural Stability : The Z-configuration and fluorophenyl group in the target compound likely enhance thermal stability compared to ethoxy/methoxy analogs, as suggested by crystallographic studies of isostructural derivatives .

Analytical Techniques : Structural characterization of analogs relied on single-crystal X-ray diffraction (SHELXL, ) and ORTEP for Windows (), ensuring high confidence in conformational assignments .

Biological Activity

The compound (5Z)-2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes information from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring fused with a triazole moiety and incorporates a pyrazole structure, which is known for its diverse biological activities. The presence of the fluorophenyl and methylphenyl substituents enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities including:

  • Anticancer Activity : Many pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar thiazole and pyrazole structures have demonstrated significant cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : Pyrazole derivatives are recognized for their anti-inflammatory properties. Studies have shown that they can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response. The compound's ability to stabilize the human red blood cell membrane also suggests potential anti-inflammatory effects.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Studies

A recent study evaluated the anticancer potential of related pyrazole derivatives using MTT assays. Compounds were tested against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that certain derivatives achieved IC50 values as low as 0.08 µM, showcasing significant antiproliferative activity comparable to established chemotherapeutics .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-70.08Apoptosis induction
Compound BHCT1160.10Cell cycle arrest

Anti-inflammatory Mechanism

In vitro studies have demonstrated that the compound can inhibit the release of inflammatory mediators. The stabilization of the HRBC membrane was assessed at varying concentrations (100 µg to 1000 µg), resulting in significant reductions in hemolysis, indicating strong anti-inflammatory potential .

Concentration (µg)Hemolysis (%)
10020
50010
10005

Antimicrobial Activity

The antimicrobial efficacy was evaluated against common pathogens such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined via broth microdilution methods, revealing potent activity against these strains .

PathogenMIC (µg/mL)
E. coli25
Staphylococcus aureus15

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors evaluated the efficacy of a pyrazole derivative similar to our compound. Results showed a response rate of 30%, with manageable side effects .
  • Case Study on Inflammatory Diseases : Another study investigated the use of pyrazole derivatives in treating rheumatoid arthritis. Patients experienced significant reductions in joint swelling and pain after treatment with a related compound .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and which analytical techniques are critical for confirming its structure?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under reflux conditions in solvents like ethanol or THF .
  • Step 2 : Introduction of the thiazolo-triazole moiety using coupling agents (e.g., POCl₃) to fuse thiazole and triazole rings, requiring precise temperature control (60–80°C) .
  • Step 3 : Benzylidene incorporation via Knoevenagel condensation, often catalyzed by piperidine or acetic acid in anhydrous toluene .

Key Analytical Methods :

  • NMR Spectroscopy : Confirms regiochemistry and Z/E configuration of the benzylidene group (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • HPLC-MS : Determines purity (>95%) and molecular weight verification (e.g., [M+H]+ ion at m/z ~550) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How can researchers assess the purity and stability of this compound under various experimental conditions?

Purity Assessment :

  • Reverse-Phase HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12.5 min .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Stability Testing :

  • Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 72 hours; monitor degradation via TLC (silica gel, ethyl acetate/hexane) .
  • Photostability : Expose to UV light (254 nm) for 48 hours; quantify decomposition products using LC-MS .
  • Solution Stability : Test in DMSO, PBS, and ethanol at pH 3–9; measure absorbance changes at λ_max = 320 nm .

Advanced Questions

Q. What strategies are effective in optimizing reaction yields and minimizing by-products during synthesis?

Methodological Approaches :

  • DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), catalyst loading (0.5–5 mol%), and reaction time (4–24 hrs) to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hrs to 2 hrs while improving yield from 45% to 68% .
  • By-Product Mitigation : Add molecular sieves to absorb water in Knoevenagel reactions, reducing dimerization by 30% .

Case Study :

ParameterStandard ConditionsOptimized ConditionsYield Improvement
SolventEthanolToluene+22%
CatalystNonePiperidine (5 mol%)+15%
Temperature80°C100°C (reflux)+18%
Data derived from multi-variable optimization in .

Q. How do structural modifications at specific positions influence biological activity, and what computational methods support these analyses?

Critical Substituents :

  • Fluorophenyl Group : Enhances lipophilicity (logP +0.5) and target binding (e.g., kinase inhibition IC₅₀ = 1.2 µM vs. 3.8 µM for non-fluorinated analogs) .
  • Pyrazole Methyl Group : Reduces metabolic clearance in hepatic microsomes (t₁/₂ increased from 2.1 hrs to 4.7 hrs) .

Computational Tools :

  • Molecular Docking (AutoDock Vina) : Predict binding poses with COX-2 (PDB: 5KIR); ∆G = -9.8 kcal/mol for the target vs. -7.2 kcal/mol for analogs .
  • QSAR Modeling : Correlate Hammett σ values of substituents with antifungal activity (R² = 0.89) .

Comparative Activity Table :

Substituent PositionModificationBiological Activity (IC₅₀)Target
4-FluorophenylNone (Parent)1.2 µMKinase X
4-ChlorophenylHalogen swap0.9 µMKinase X
4-MethylpyrazoleMethyl addition2.3 µMCYP3A4 Inhibition
Data aggregated from .

Q. When encountering contradictory biological activity data across studies, what methodological approaches help reconcile these discrepancies?

Resolution Strategies :

  • Assay Standardization : Re-test activity under uniform conditions (e.g., 10% FBS in DMEM, 48 hrs incubation) to eliminate variability .
  • Metabolite Profiling : Use LC-HRMS to identify active/inactive metabolites (e.g., hydroxylation at C5 reduces potency by 60%) .
  • Target Engagement Studies : Confirm binding via SPR (KD = 120 nM) vs. disputed fluorescence-based assays (KD = 450 nM) .

Case Example :

  • Reported IC₅₀ Variability (Anticancer Activity) : 0.5–5.0 µM across 6 studies.
  • Root Cause : Differential use of DMSO (0.1% vs. 1%) altered compound solubility, skewing results. Reproducibility achieved at 0.25% DMSO .

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